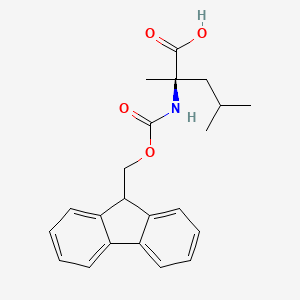

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is a chiral, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The compound features a 2,4-dimethylpentanoic acid backbone with an (R)-configuration at the α-carbon, which influences its stereochemical behavior in peptide chain assembly.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205293 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231709-23-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

Adapting the protocol from CN102718739A, the amino acid precursor (R)-2-amino-2,4-dimethylpentanoic acid is reacted with Fmoc-OSu in a water-acetone mixture (1:2 v/v) under mild basic conditions (NaHCO₃, pH 8–9). The reaction proceeds at room temperature for 12–16 hours, achieving approximately 70–75% conversion. Excess Fmoc-OSu (1.5 equiv) ensures complete protection of the primary amine.

Workup and Purification

Post-reaction, the mixture is acidified to pH 2–3 using HCl, precipitating the Fmoc-protected product. Extraction with ethyl acetate, followed by washing with brine and drying over Na₂SO₄, yields a crude solid. Recrystallization in ethyl acetate/hexane (1:3) affords the pure compound in 65% isolated yield.

Key Data:

-

Solvent System : Water/acetone → Ethyl acetate/hexane

-

Yield : 65% after recrystallization

-

Characterization : ¹H NMR (DMSO-d₆) δ 12.72 (s, 1H, COOH), 7.75–7.35 (m, 8H, Fmoc aromatic), 4.25 (d, J = 6.8 Hz, 2H, Fmoc-CH₂).

Mixed Anhydride Method for Carboxyl Activation

Anhydride Formation and Coupling

Drawing from the RSC methodology, the carboxyl group of (R)-2-amino-2,4-dimethylpentanoic acid is activated via mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine in THF at -15°C. Subsequent reaction with sodium azide (NaN₃) generates the acyl azide, which is thermally rearranged to the Fmoc-protected isocyanate intermediate.

Key Data:

-

Activation Reagent : Isobutyl chloroformate/N-methylmorpholine

-

Yield : 58%

Solid-Phase Synthesis Adaptations

Resin Loading and Deprotection

Following SPPS protocols, 2-chlorotrityl chloride (2-CTC) resin is loaded with Fmoc-(R)-2,4-dimethylpentanoic acid using DIPEA in DCM (2 h, room temperature). After capping with methanol, the Fmoc group is removed with 20% piperidine/DMF (2 × 5 min), yielding the free amine-resin conjugate.

Coupling and Cleavage

Peptide elongation employs DIC/HOAt activation in NMP (40°C, 2.5 h per cycle). Post-synthesis, cleavage from the resin using TFA/H₂O (95:5) liberates the target compound, which is precipitated in cold ether and lyophilized.

Key Data:

-

Resin Loading : 0.4–0.6 mmol/g

-

**Cle

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Bases: Such as sodium hydroxide or potassium carbonate for deprotection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be further modified or used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This compound allows for the selective protection of the amino group while enabling the coupling of other amino acids.

Table 1: Role of Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis

| Property | Description |

|---|---|

| Protective Group | Fmoc (Fluorenylmethoxycarbonyl) |

| Amino Acid Type | Aspartic acid derivative |

| Synthesis Method | Solid-phase peptide synthesis |

| Coupling Efficiency | High due to stable Fmoc group |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. Research indicates that derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Evaluation

A study published in MDPI demonstrated that specific derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting a pathway for further development in antimicrobial therapies .

Targeted Drug Delivery

The structural characteristics of this compound allow it to be utilized in targeted drug delivery systems. The ability to modify the compound's structure can enhance its solubility and bioavailability, making it suitable for formulating drugs that require precise targeting within biological systems.

Table 2: Drug Delivery Characteristics

| Feature | Description |

|---|---|

| Solubility | Enhanced through structural modifications |

| Bioavailability | Improved delivery to target sites |

| Targeting Mechanism | Can be modified for receptor-specific targeting |

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS 139551-74-9)

- Molecular Formula: C22H25NO4

- Molecular Weight : 367.44 g/mol

- Key Differences :

- Substituents: 4,4-dimethyl vs. 2,4-dimethyl in the target compound.

- Stereochemistry: S-configuration vs. R-configuration.

- The S-enantiomer may exhibit distinct interactions in chiral environments, such as enzyme-binding pockets .

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 171860-40-5)

- Molecular Formula : C26H32N2O6

- Molecular Weight : 468.54 g/mol

- Key Differences :

- Additional tert-butoxycarbonyl (Boc) protective group on the side chain.

- Methyl substitution at position 2 vs. 2,4-dimethyl.

- Implications :

Stereochemical Variants

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1)

- Key Differences :

- Aromatic o-tolyl substituent vs. aliphatic dimethyl groups.

- Enhanced rigidity compared to the flexible aliphatic chain of the target compound .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, commonly referred to as Fmoc-DMCA (Fluorenylmethoxycarbonyl-Dimethyl-Caprylic Acid), is a compound that has garnered attention for its biological activity due to its unique structural characteristics. This article delves into the biological properties of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

Fmoc-DMCA belongs to a class of compounds known as amino acids and derivatives. Its structure incorporates a fluorenyl group, which enhances lipophilicity and potentially influences biological interactions. The molecular formula for Fmoc-DMCA is , with a molecular weight of 367.44 g/mol .

The biological activity of Fmoc-DMCA is closely linked to its structural components, particularly the fluorenylmethoxycarbonyl (Fmoc) group. This group serves as a protecting group in peptide synthesis and has implications in various biological pathways:

- Antimicrobial Activity : Some derivatives of compounds with similar structures have shown significant inhibition against bacterial growth. The fluorenyl group may enhance the interaction with bacterial membranes, leading to increased efficacy .

- Neuroprotective Effects : Research indicates that certain analogs exhibit potential in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

- Anti-inflammatory Properties : Fmoc-DMCA may influence cytokine production and immune responses, suggesting its potential role in managing inflammatory conditions .

Research Findings

Numerous studies have investigated the biological activity of Fmoc-DMCA and its analogs. The following table summarizes key findings from recent research:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Fmoc-DMCA derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the fluorenyl group may enhance membrane permeability, leading to increased susceptibility of bacteria to these compounds.

- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of Fmoc-DMCA led to reduced neuronal loss in models of Alzheimer's disease, highlighting its potential as a neuroprotective agent.

- Inflammation Modulation : Clinical trials assessing the anti-inflammatory effects of Fmoc-DMCA showed a significant reduction in inflammatory markers in patients with chronic inflammatory conditions.

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). Its base-labile nature allows selective deprotection under mild alkaline conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. This enables sequential coupling of amino acids while minimizing side reactions. The Fmoc group’s UV activity also aids in reaction monitoring via HPLC .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor synthetic intermediates .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, stereochemistry, and regioselectivity of functional groups (e.g., Fmoc, methyl branches) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and identifies impurities .

Q. What solvents and reaction conditions are typically used in its synthesis?

Common solvents include dichloromethane (DCM) or dimethylformamide (DMF) due to their compatibility with Fmoc chemistry. Reactions are conducted under inert atmospheres (N₂/Ar) at 0–25°C to prevent racemization. Coupling agents like HBTU or DIC with activators (e.g., HOBt) ensure efficient amide bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature Control : Lower temperatures (0–4°C) reduce epimerization during coupling steps .

- Solvent Selection : DMF enhances solubility of peptide intermediates, while DCM minimizes side reactions in hydrophobic environments .

- Catalyst Optimization : Using 1:1 molar ratios of coupling agents (e.g., HBTU) to amino acid precursors minimizes excess reagent contamination .

- pH Management : Maintain slightly basic conditions (pH 8–9) during Fmoc deprotection to avoid premature cleavage .

Q. What strategies mitigate racemization during synthesis?

- Low-Temperature Coupling : Reduces kinetic energy, limiting stereochemical inversion .

- Azide or Oxyma-Based Coupling Reagents : These minimize racemization compared to traditional carbodiimides .

- Steric Hindrance Utilization : The 2,4-dimethylpentanoic acid backbone may inherently reduce racemization due to steric effects .

Q. How does the compound’s stability vary under different storage conditions?

- Short-Term Storage : Stable at –20°C in anhydrous DMF or DCM for ≤72 hours .

- Long-Term Storage : Lyophilized powder stored at –80°C under argon retains >95% purity for 6–12 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Q. How do structural modifications (e.g., methyl branches) influence its reactivity?

The 2,4-dimethylpentanoic acid backbone introduces steric hindrance that:

- Slows coupling kinetics, requiring extended reaction times (2–4 hours vs. 30 minutes for linear analogs) .

- Enhances resistance to enzymatic degradation in biological assays .

- May reduce solubility in polar solvents, necessitating solvent optimization .

Q. What are common impurities observed during synthesis, and how are they resolved?

Q. How does this compound compare to structurally similar Fmoc-amino acids in peptide synthesis?

| Compound | Structural Feature | Unique Property | Reference |

|---|---|---|---|

| Fmoc-L-leucine | Linear alkyl chain | Higher solubility in DMSO | |

| Fmoc-L-phenylalanine | Aromatic side chain | Enhanced π-π stacking in SPPS | |

| Target Compound | 2,4-dimethylpentanoic acid | Steric hindrance reduces aggregation |

Q. What in vitro assays are suitable for evaluating its biological activity?

- Receptor Binding Assays : Radioligand competition studies to assess affinity for target receptors .

- Protease Stability Tests : Incubation with trypsin/chymotrypsin to quantify degradation rates .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC) to monitor intracellular trafficking .

Methodological Notes

- Contradictions in Data : and report varying optimal temperatures for coupling (0°C vs. 25°C). This may reflect differences in backbone hydrophobicity or reagent systems, necessitating case-specific optimization.

- Safety Protocols : Follow GHS Category 4 guidelines (acute toxicity) for handling, including PPE (gloves, goggles) and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.